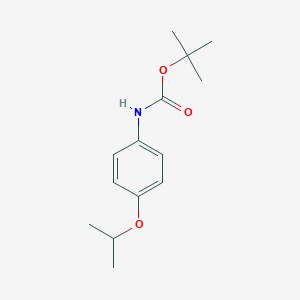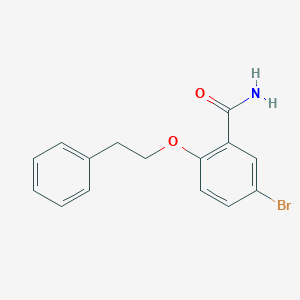
1-(Diphenylacetyl)-4-ethylpiperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Diphenylacetyl)-4-ethylpiperazine, also known as DPAEP, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. DPAEP is a piperazine derivative that has been synthesized using various methods, and it has been shown to have a wide range of biochemical and physiological effects. In
科学研究应用
1-(Diphenylacetyl)-4-ethylpiperazine has been used in various scientific research applications, including neuroscience, pharmacology, and toxicology. It has been shown to have a potential therapeutic effect on neurological disorders such as Alzheimer's disease and Parkinson's disease. This compound has also been used as a tool to study the effects of dopamine and serotonin on the brain.
作用机制
The mechanism of action of 1-(Diphenylacetyl)-4-ethylpiperazine is not fully understood, but it is believed to act as a dopamine and serotonin receptor agonist. It has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including increasing dopamine and serotonin release, enhancing cognitive function, and reducing oxidative stress. It has also been shown to have a potential neuroprotective effect by reducing neuroinflammation and oxidative stress in the brain.
实验室实验的优点和局限性
One of the advantages of using 1-(Diphenylacetyl)-4-ethylpiperazine in lab experiments is its ability to selectively target dopamine and serotonin receptors. This allows researchers to study the effects of these neurotransmitters on the brain without the interference of other receptors. However, one of the limitations of using this compound is its potential toxicity at high doses, which may limit its use in certain experiments.
未来方向
There are several future directions for the research on 1-(Diphenylacetyl)-4-ethylpiperazine. One area of research is the development of more selective this compound derivatives that target specific dopamine and serotonin receptors. Another area of research is the investigation of the potential therapeutic effects of this compound on other neurological disorders such as depression and anxiety. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential toxicity at high doses.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in scientific research, particularly in the fields of neuroscience, pharmacology, and toxicology. It has been shown to have various biochemical and physiological effects, including increasing dopamine and serotonin release, enhancing cognitive function, and reducing oxidative stress. While there are limitations to using this compound in lab experiments, its potential therapeutic effects and future research directions make it a promising compound for further investigation.
合成方法
There are several methods for synthesizing 1-(Diphenylacetyl)-4-ethylpiperazine, but the most common method involves the reaction of diphenylacetic acid with ethyl piperazine in the presence of a dehydrating agent such as thionyl chloride. The reaction produces this compound as a white crystalline solid with a melting point of 115-116°C.
属性
分子式 |
C20H24N2O |
|---|---|
分子量 |
308.4 g/mol |
IUPAC 名称 |
1-(4-ethylpiperazin-1-yl)-2,2-diphenylethanone |
InChI |
InChI=1S/C20H24N2O/c1-2-21-13-15-22(16-14-21)20(23)19(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-12,19H,2,13-16H2,1H3 |
InChI 键 |
XNNABTRMDHBRQZ-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
规范 SMILES |
CCN1CCN(CC1)C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5-[(4-Bromophenoxy)methyl]-1,3,4-oxadiazol-2-ol](/img/structure/B250513.png)
![N-[2-(1-azepanylcarbonyl)phenyl]-N'-ethylthiourea](/img/structure/B250514.png)
![2-(2-methylphenoxy)-N-[4-(1-piperidinylsulfonyl)phenyl]propanamide](/img/structure/B250515.png)
![2-methoxy-N-[(4-phenoxyphenyl)carbamothioyl]benzamide](/img/structure/B250518.png)
![2-(4-chloro-3-methylphenoxy)-N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B250519.png)
![1,4-Bis[(4-tert-butylphenoxy)acetyl]piperazine](/img/structure/B250523.png)
![N-[4-(acetylsulfamoyl)phenyl]-2-(4-bromophenoxy)acetamide](/img/structure/B250527.png)
![N-{4-[(mesitylamino)sulfonyl]phenyl}propanamide](/img/structure/B250530.png)
![N-(2,4-dichlorophenyl)-4-{2-[(4-methylphenyl)sulfonyl]hydrazino}-4-oxobutanamide](/img/structure/B250531.png)
![2-[(ethylcarbamothioyl)amino]-N-(furan-2-ylmethyl)benzamide](/img/structure/B250533.png)
![N-benzyl-2-[(1-bromo-2-naphthyl)oxy]acetamide](/img/structure/B250536.png)
